5-(N-tosylaminomethyl)furfural
Description
5-(N-Tosylaminomethyl)furfural is a furan-based derivative characterized by a tosylaminomethyl (-CH₂-NHTs) functional group attached to the 5-position of the furan ring. The tosyl group (toluenesulfonyl) likely enhances the compound’s stability and alters its reactivity compared to other furfural derivatives, making it a candidate for specialized organic synthesis or pharmaceutical applications.
Properties
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10-2-6-13(7-3-10)19(16,17)14-8-11-4-5-12(9-15)18-11/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKLNNNTDQGBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-tosylaminomethyl)furfural typically involves the reaction of furfural with tosylaminomethyl reagents. One common method includes the use of orthophosphoric acid in glacial acetic acid as a catalyst. This reaction ensures the stability of the furan ring while facilitating the attachment of the tosylaminomethyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of continuous flow synthesis and catalytic processes used for other furfural derivatives can be adapted. For instance, the use of palladium catalysts in a continuous flow system for the reductive etherification of furfural can be a potential approach .
Chemical Reactions Analysis
Types of Reactions
5-(N-tosylaminomethyl)furfural undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The tosylaminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furfuryl alcohols, furfuryl ethers, and various nitrogen-containing heterocycles .
Scientific Research Applications
5-(N-tosylaminomethyl)furfural has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of high-value chemicals and materials, such as resins and polymers
Mechanism of Action
The mechanism of action of 5-(N-tosylaminomethyl)furfural involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal functions. The specific pathways and targets involved depend on the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Purification Challenges
- 5-HMF : Degrades under acidic or high-temperature conditions; purified via adsorption using enzyme-hydrolyzed lignin .
- CMF/5-(Halomethyl)furfural : Requires gas stripping or solvent-based purification to minimize decomposition .
- This compound: The tosyl group may improve thermal stability compared to halomethyl analogs, reducing decomposition during processing.
Data Tables
Table 1: Physicochemical Properties of Furfural Derivatives
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